molecular formula C20H20N4O4 B11429824 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B11429824
M. Wt: 380.4 g/mol
InChI Key: LMXHDPUEBBCMLG-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the reaction of an appropriate hydrazide with a nitrile oxide.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Cyclization: The formation of the oxadiazole ring is a key cyclization reaction.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonic acids can be used.

    Cyclization: Reagents like nitrile oxides and hydrazides are used under controlled conditions.

Major Products

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: The oxadiazole ring is the major product.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro group and oxadiazole ring could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-10-7-11-17(14(16)3)24(26)27)12-18-21-19(22-28-18)15-8-5-4-6-9-15/h4-11,13H,12H2,1-3H3

InChI Key

LMXHDPUEBBCMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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